2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
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Overview
Description
2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a complex organic compound featuring a pyrrolopyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the octahydropyrrolo[3,4-b]pyrrole core and the attachment of the pyridine moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound may be used in the development of new biochemical assays or as a probe to study biological processes.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases such as cancer or infectious diseases.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrrole derivatives and pyridine-containing molecules. Examples include:
- Pyrrolopyrazine derivatives
- Pyrrolidine-based compounds
- Indole derivatives
Uniqueness
What sets 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine apart is its specific combination of functional groups and ring structures, which confer unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3-chlorophenyl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-15-5-3-4-13(10-15)18(23)22-9-7-14-11-21(12-16(14)22)17-6-1-2-8-20-17/h1-6,8,10,14,16H,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUTKJDVKEBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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